Fmoc-L-2-methyl-4-fluorophe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

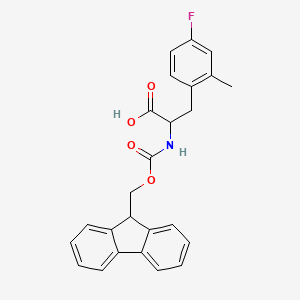

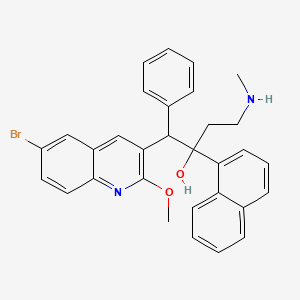

Fmoc-L-2-メチル-4-フルオロフェニルアラニンの合成は、通常、L-2-メチル-4-フルオロフェニルアラニンのアミノ基をFmoc基で保護することを伴います。 これは、重炭酸ナトリウムなどの塩基の存在下で、L-2-メチル-4-フルオロフェニルアラニンとフルオレニルメトキシカルボニルクロリド(Fmoc-Cl)を反応させることで達成できます . この反応は、通常、ジクロロメタンまたはジメチルホルムアミドなどの有機溶媒中で室温で行われます。

工業生産方法

Fmoc-L-2-メチル-4-フルオロフェニルアラニンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、自動ペプチド合成装置と大規模反応器の使用が含まれ、高収率と高純度が保証されます。 反応条件は、副反応を最小限に抑え、Fmoc保護の効率を最大限に高めるように最適化されています .

化学反応の分析

反応の種類

Fmoc-L-2-メチル-4-フルオロフェニルアラニンは、次のようなさまざまな化学反応を起こします。

置換反応: フェニル環上のフッ素原子は、求核性芳香族置換反応に関与できます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は、ジメチルホルムアミドなどの極性非プロトン性溶媒中でよく行われます。

生成される主な生成物

置換反応: 生成物には、置換フェニルアラニン誘導体が含まれます。

科学研究への応用

化学

Fmoc-L-2-メチル-4-フルオロフェニルアラニンは、固相ペプチド合成(SPPS)で、フッ素化ペプチドの合成のためのビルディングブロックとして広く使用されています。

生物学

生物学的研究では、Fmoc-L-2-メチル-4-フルオロフェニルアラニンは、タンパク質-リガンド相互作用と酵素機構の研究に使用されます。 フッ素原子の存在は、タンパク質機能における特定のアミノ酸の役割に関する貴重な洞察を提供できます .

医学

この化合物を使用して合成されたフッ素化ペプチドは、改善された薬物動態特性を示す可能性があり、治療薬の有望な候補になります .

産業

工業部門では、Fmoc-L-2-メチル-4-フルオロフェニルアラニンは、特殊化学薬品や材料の製造に使用されています。 そのユニークな特性は、性能特性が向上した高度な材料の合成に適しています .

科学的研究の応用

Chemistry

Fmoc-L-2-methyl-4-fluorophe is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of fluorinated peptides.

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The presence of the fluorine atom can provide valuable insights into the role of specific amino acids in protein function .

Medicine

Fluorinated peptides synthesized using this compound can exhibit improved pharmacokinetic properties, making them promising candidates for therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the synthesis of advanced materials with enhanced performance characteristics .

作用機序

Fmoc-L-2-メチル-4-フルオロフェニルアラニンの作用機序は、主にペプチド合成におけるビルディングブロックとしての役割を伴います。 Fmoc基は合成プロセス中にアミノ基を保護し、不要な副反応を防ぎます。 フェニル環上のフッ素原子は、ペプチドの電子特性に影響を与える可能性があり、その安定性と生物学的標的との相互作用に影響を与えます .

類似化合物の比較

類似化合物

Fmoc-L-4-フルオロフェニルアラニン: Fmoc-L-2-メチル-4-フルオロフェニルアラニンに似ていますが、フェニル環上のメチル基がありません.

Fmoc-L-2-クロロ-4-フルオロフェニルアラニン: メチル基の代わりに塩素原子を含んでいます.

独自性

Fmoc-L-2-メチル-4-フルオロフェニルアラニンは、フェニル環にメチル基とフッ素原子の両方が存在することでユニークです。 これらの置換基の組み合わせは、他のフッ素化フェニルアラニン誘導体と比較して、化合物の安定性と生物活性を高めることができます .

類似化合物との比較

Similar Compounds

Fmoc-L-4-fluorophenylalanine: Similar to Fmoc-L-2-methyl-4-fluorophe but lacks the methyl group on the phenyl ring.

Fmoc-L-2-chloro-4-fluorophenylalanine: Contains a chlorine atom instead of a methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a fluorine atom on the phenyl ring. This combination of substituents can enhance the compound’s stability and bioactivity compared to other fluorinated phenylalanine derivatives .

特性

分子式 |

C25H22FNO4 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |

InChIキー |

JIJRUMUJHWYHLC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)

![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)

![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)